Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate is an organic compound with a unique structure that includes a cyclopentane ring substituted with an acetyloxy group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors to control reaction conditions precisely, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may play a role in its biological activity. The ester group can also be hydrolyzed to release ethanol and the corresponding carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-2-(acetyloxy)cyclopentane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Methyl (1S,2R)-2-(acetyloxy)cyclopentane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (1S,2R)-2-(hydroxy)cyclopentane-1-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Properties
CAS No. |
603998-13-6 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-acetyloxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-13-10(12)8-5-4-6-9(8)14-7(2)11/h8-9H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
DVPVDANTGJWPDB-DTWKUNHWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1OC(=O)C |
Canonical SMILES |
CCOC(=O)C1CCCC1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.